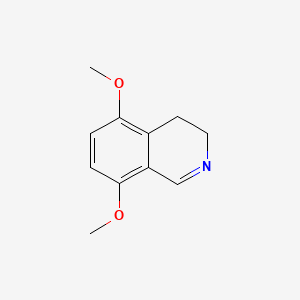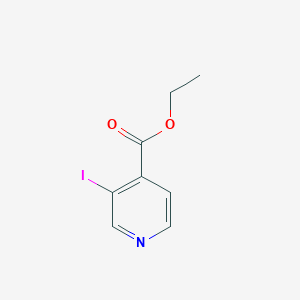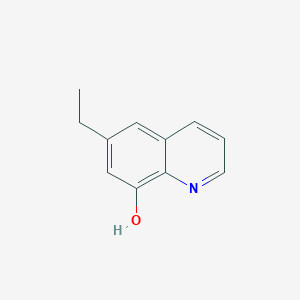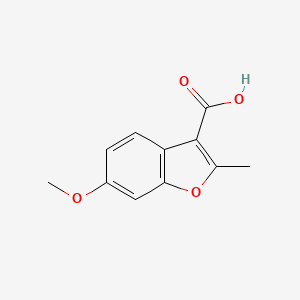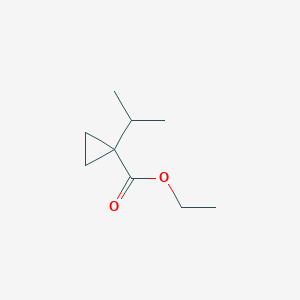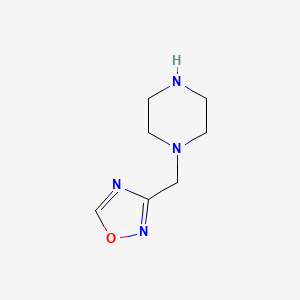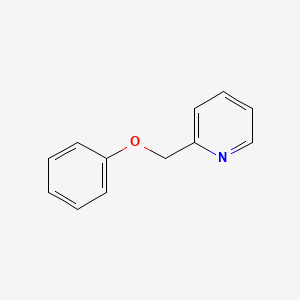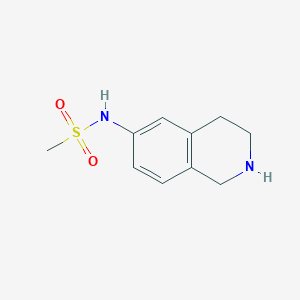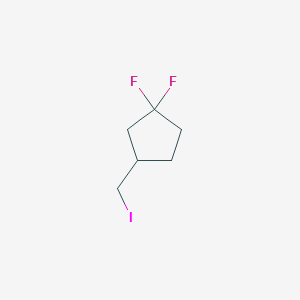
1,1-Difluoro-3-(iodomethyl)cyclopentane
Descripción general
Descripción
1,1-Difluoro-3-(iodomethyl)cyclopentane is a fluorinated cyclopentane derivative with an iodomethyl group attached to the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclopentane Derivatives: One common synthetic route involves the halogenation of cyclopentane derivatives. The cyclopentane ring can be halogenated using appropriate halogenating agents to introduce fluorine atoms at the 1-position and an iodomethyl group at the 3-position.
Fluorination Reactions: Fluorination can be achieved using reagents such as Selectfluor or xenon difluoride (XeF2). These reagents selectively introduce fluorine atoms into the cyclopentane ring.
Iodomethylation: The iodomethyl group can be introduced using iodomethane (methyl iodide) in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and fluorination reactions. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalyst systems to ensure high purity and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodomethyl group to an ethyl group, producing 1,1-difluoro-3-ethylcyclopentane.
Substitution Reactions: Substitution reactions can occur at the fluorine or iodine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Ketones: Formed through controlled oxidation processes.
Ethyl Derivatives: Produced from reduction of the iodomethyl group.
Aplicaciones Científicas De Investigación
Chemistry: 1,1-Difluoro-3-(iodomethyl)cyclopentane is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.
Medicine: Fluorinated compounds are often explored for their potential medicinal properties, including their use in drug design and development.
Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1-Difluoro-3-(iodomethyl)cyclopentane exerts its effects depends on the specific application. In organic synthesis, the compound may act as a precursor or intermediate, undergoing various reactions to form more complex molecules. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
Comparación Con Compuestos Similares
1,1-Difluoro-3-(iodomethyl)cyclopentane is unique due to its combination of fluorine and iodine atoms on a cyclopentane ring. Similar compounds include:
1,1-Difluoro-3-(chloromethyl)cyclopentane: Similar structure but with a chlorine atom instead of iodine.
1,1-Difluoro-3-(bromomethyl)cyclopentane: Similar structure but with a bromine atom instead of iodine.
1,1-Difluorocyclopentane: A simpler fluorinated cyclopentane without the iodomethyl group.
Propiedades
IUPAC Name |
1,1-difluoro-3-(iodomethyl)cyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2I/c7-6(8)2-1-5(3-6)4-9/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPZYCIKOMJVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CI)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280692 | |
| Record name | 1,1-Difluoro-3-(iodomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042153-28-5 | |
| Record name | 1,1-Difluoro-3-(iodomethyl)cyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1042153-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Difluoro-3-(iodomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


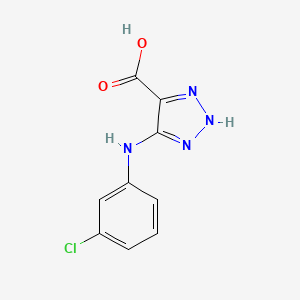
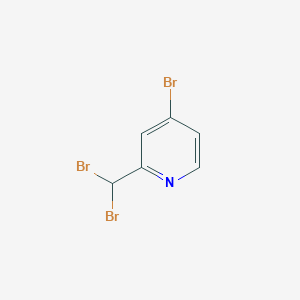
![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)
![3-[Methyl(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one](/img/structure/B3318908.png)
